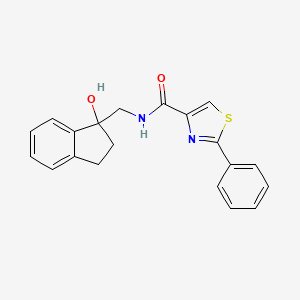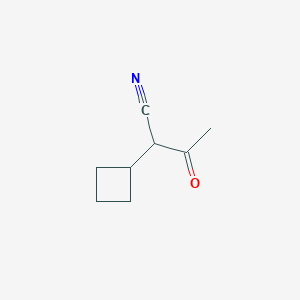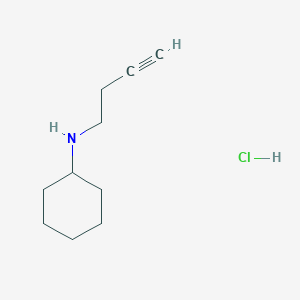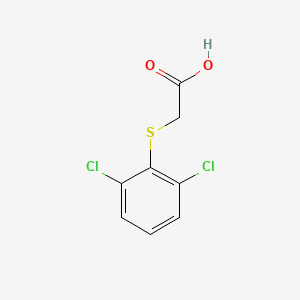
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similar synthetic strategies could be applicable to the compound of interest, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H NMR, ESR, and mass spectral data. Additionally, crystal structures are determined to elucidate the precise molecular geometry, as seen in the case of several indazole carboxamide derivatives . These methods would be essential for confirming the structure of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide".
Chemical Reactions Analysis
The reactivity of the synthesized compounds is influenced by their functional groups and molecular structure. For example, the presence of a phenolic hydroxyl group in 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide allows for keto-enol tautomerism, which is significant in the binding of the ligand to metal ions . The chemical behavior of the compound of interest would similarly depend on its functional groups, such as the hydroxyl group and the thiazole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, including their thermal stability and solubility, are assessed using techniques like thermal gravimetric analysis (TGA). The ligand's binding properties, such as bidentate ON sites binding, are also investigated . The antitumor and antimicrobial activities of these compounds are evaluated in vitro, providing insights into their potential therapeutic applications. The physical and chemical properties of "N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide" would need to be analyzed similarly to understand its stability, reactivity, and biological relevance.
科学的研究の応用
Synthesis and Characterization
A significant portion of the research on related compounds involves their synthesis and characterization, aiming to understand their chemical properties and potential as building blocks in various chemical syntheses. For instance, compounds with similar structures have been synthesized through complex chemical reactions, and their structures have been elucidated using a variety of analytical techniques. These studies often explore the potential of these compounds to act as ligands in metal complexes, which can exhibit interesting electronic, magnetic, and catalytic properties due to their coordination with metal ions (Karabasannavar et al., 2017).
Antimicrobial and Antifungal Activity
Research has also focused on evaluating the antimicrobial and antifungal properties of these compounds. The synthesis of metal complexes involving similar ligands has shown enhanced biological activity compared to the ligands alone. These activities are tested against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Karabasannavar et al., 2017).
Biological and Pharmacological Studies
Further applications extend to the pharmacological domain, where similar compounds are investigated for their potential in drug development. For example, the interaction with biological targets such as DNA or proteins is a crucial area of study, exploring mechanisms that could be exploited in cancer therapy or as antiviral agents. Studies might include DNA cleavage activities or the evaluation of cytotoxic effects against cancer cell lines, providing insights into their therapeutic potential (Karabasannavar et al., 2017).
Anticancer Evaluation
The anticancer potential of these compounds is another area of significant interest. Research often focuses on synthesizing new compounds and evaluating their effectiveness against various cancer cell lines. These studies aim to understand the compounds' mechanism of action, cytotoxicity levels, and selectivity towards cancer cells over normal cells. The development of metal complexes has shown promising results in terms of their anticancer activity, suggesting a pathway to novel cancer treatments (Rizk et al., 2021).
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(17-12-25-19(22-17)15-7-2-1-3-8-15)21-13-20(24)11-10-14-6-4-5-9-16(14)20/h1-9,12,24H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFWDWIOHDSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)